molecular formula C6H13NO4S2 B13286344 2-Methanesulfonylcyclopentane-1-sulfonamide

2-Methanesulfonylcyclopentane-1-sulfonamide

Cat. No.: B13286344
M. Wt: 227.3 g/mol
InChI Key: BWWVTYOBXJHGCJ-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclopentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO4S2. It is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a cyclopentane ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylcyclopentane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines. This method is known for its high yield and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylcyclopentane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS). These reactions are typically carried out under mild conditions, often at room temperature .

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfonyl azides, and various substituted sulfonamides .

Scientific Research Applications

2-Methanesulfonylcyclopentane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug design and discovery, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can act as a competitive antagonist, inhibiting the activity of enzymes by mimicking the structure of their natural substrates . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methanesulfonylcyclopentane-1-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopentane ring structure, which can confer different chemical properties and biological activities. This structural difference can make it a valuable tool in research and development, offering distinct advantages in specific applications.

Properties

Molecular Formula

C6H13NO4S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-methylsulfonylcyclopentane-1-sulfonamide

InChI

InChI=1S/C6H13NO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3,(H2,7,10,11)

InChI Key

BWWVTYOBXJHGCJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC1S(=O)(=O)N

Origin of Product

United States

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